7-Bromo-2-Phenyl-Benzoxazole: A Technical Guide to its Chemical Properties and Synthetic Utility
7-Bromo-2-Phenyl-Benzoxazole: A Technical Guide to its Chemical Properties and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide focuses on a key derivative, 7-bromo-2-phenyl-benzoxazole (C₁₃H₈BrNO) , a versatile building block whose strategic placement of a bromine atom unlocks a wealth of synthetic possibilities.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, chemical properties, and reactive potential of this important intermediate. We will move beyond simple data reporting to explain the underlying principles that govern its reactivity and the rationale behind its application in complex molecular design.
Physicochemical and Structural Properties
7-bromo-2-phenyl-benzoxazole is a white, powdered organic solid with a molecular weight of 274.11 g/mol .[5][] Its core structure consists of a phenyl group attached at the 2-position of a benzoxazole ring system, which is further substituted with a bromine atom at the 7-position. This specific arrangement of a strong electron-withdrawing benzoxazole core and a reactive bromine handle makes it a highly valuable intermediate.[7][8]
| Property | Value | Source |
| CAS Number | 1268137-13-8 | [5][][9] |
| Molecular Formula | C₁₃H₈BrNO | [5][] |
| Molecular Weight | 274.11 g/mol | [5][] |
| Appearance | White Powder | [5] |
| Purity | Typically ≥97-99% | [5][10] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br | [] |
| InChI Key | Information Not Available in Search Results |
Synthesis and Mechanistic Considerations
The construction of the 2-aryl-benzoxazole core is a well-established transformation in organic chemistry. The most common and direct methodologies involve the condensation and subsequent cyclization of a 2-aminophenol precursor with a benzoic acid derivative or an aldehyde.
Primary Synthetic Pathway: Condensation & Cyclization
The industrial synthesis of 7-bromo-2-phenyl-benzoxazole typically involves the condensation of 2-amino-6-bromophenol with benzoyl chloride (or benzoic acid). This reaction proceeds in two key stages:
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Amide Formation: The nucleophilic amino group of 2-amino-6-bromophenol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate N-(3-bromo-2-hydroxyphenyl)benzamide.
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Intramolecular Cyclization: Under acidic (e.g., polyphosphoric acid) or thermal conditions, the hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the stable, aromatic benzoxazole ring system.
The choice of a strong acid catalyst is crucial as it protonates the amide carbonyl, increasing its electrophilicity and facilitating the ring-closing attack by the phenolic hydroxyl group.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 7-bromo-2-phenyl-benzoxazole.
Alternative Synthetic Routes
While the direct condensation is common, other methods exist, such as copper-catalyzed intramolecular cyclization of o-haloanilides.[11][12] For instance, N-(3-bromo-2-chlorophenyl)benzamide could be cyclized using a copper(I) iodide catalyst with a ligand like 1,10-phenanthroline.[12] This approach is powerful but often requires more specialized reagents and conditions compared to the classical condensation method.
Chemical Reactivity and Applications
The true utility of 7-bromo-2-phenyl-benzoxazole lies in its dual reactivity. The benzoxazole core is a robust, electron-deficient aromatic system, while the C7-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions.
Key Reaction Sites
Caption: Primary site of reactivity on the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
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Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or heteroaryl groups. This is a primary application, used to link the electron-accepting benzoxazole unit to electron-donating fragments to build complex molecules.[7]
-
Buchwald-Hartwig Amination: Reaction with amines enables the formation of C-N bonds, introducing substituted amino groups that are critical for modulating the pharmacological properties of drug candidates.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.
Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields in these coupling reactions. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄ are common starting points. The specific conditions must be optimized for each unique substrate pairing.
Applications in Materials Science and Medicinal Chemistry
The structural features of 7-bromo-2-phenyl-benzoxazole make it a valuable precursor in several high-value applications:
-
Organic Electronics: It serves as an excellent building block for constructing D-A (Donor-Acceptor) type materials.[7] By coupling the electron-withdrawing benzoxazole unit with a strong electron donor (like carbazole or triarylamine) via Suzuki reaction, researchers can synthesize materials with Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters for Organic Light-Emitting Diodes (OLEDs).[7][8]
-
Pharmaceutical Intermediates: The benzoxazole scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][13] 7-bromo-2-phenyl-benzoxazole allows for the late-stage functionalization of a drug scaffold, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of 7-bromo-2-phenyl-benzoxazole. While experimental data is not available in the provided search results, a theoretical analysis based on related structures provides a strong predictive framework.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.2 - 8.0 | m | Phenyl H-ortho | Deshielded by proximity to the electron-withdrawing benzoxazole nitrogen. |
| ~ 7.6 - 7.4 | m | Phenyl H-meta, H-para | Standard aromatic region for a phenyl group. |
| ~ 7.7 | d | Benzoxazole H-4 | Influenced by the anisotropic effect of the fused ring system. |
| ~ 7.5 | d | Benzoxazole H-6 | Coupled to H-5, deshielded by adjacent bromine. |
| ~ 7.3 | t | Benzoxazole H-5 | Coupled to both H-4 and H-6. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 163 | C2 (C=N) | Characteristic chemical shift for the sp² carbon of the oxazole ring. |
| ~ 150 - 140 | C7a, C3a | Quaternary carbons at the ring fusion. |
| ~ 132 - 128 | Phenyl Carbons | Aromatic carbons of the 2-phenyl substituent. |
| ~ 127 - 120 | Benzoxazole CH Carbons | Aromatic carbons of the benzene portion of the benzoxazole. |
| ~ 115 | C7 (C-Br) | Carbon directly attached to bromine, shifted upfield relative to other aromatic carbons. |
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
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~ 1615 cm⁻¹: C=N stretching of the oxazole ring.
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~ 1550-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~ 1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage within the oxazole ring.
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~ 800-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Conclusion
7-bromo-2-phenyl-benzoxazole is more than a simple chemical intermediate; it is an enabling tool for innovation in both medicine and materials science. Its synthesis is straightforward, and its chemical properties are defined by the stable, electron-deficient benzoxazole core and the highly versatile bromine handle. This unique combination allows for precise and strategic modifications through robust cross-coupling chemistry, making it a foundational building block for the creation of complex, high-value molecules with tailored electronic and biological functions.
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- Kamal, A., et al. (2018).
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